molecular formula C25H22FN3O6 B12029688 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 765274-48-4

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12029688
CAS No.: 765274-48-4
M. Wt: 479.5 g/mol
InChI Key: TVCOVSBSAKYEFD-CCVNUDIWSA-N
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Preparation Methods

The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with aminoacetic acid to form the amide. The amide is then treated with hydrazine hydrate to form the carbohydrazonoyl derivative. Finally, this intermediate is reacted with 2-fluorobenzoic acid under esterification conditions to yield the target compound .

Chemical Reactions Analysis

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate can be compared with similar compounds such as:

  • 4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 4-(2-(((3,4-Dichlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

CAS No.

765274-48-4

Molecular Formula

C25H22FN3O6

Molecular Weight

479.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C25H22FN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

TVCOVSBSAKYEFD-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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